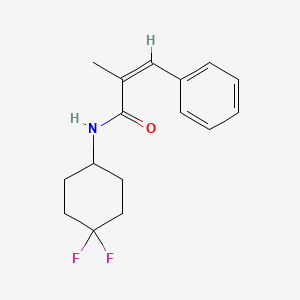

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide

説明

(Z)-N-(4,4-Difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a stereochemically defined acrylamide derivative featuring a 4,4-difluorocyclohexyl group attached to the amide nitrogen, a methyl substituent at the acrylamide’s C2 position, and a phenyl group at C3. The Z-configuration of the α,β-unsaturated carbonyl system is critical, as stereochemistry often influences biological activity and physicochemical properties.

特性

IUPAC Name |

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO/c1-12(11-13-5-3-2-4-6-13)15(20)19-14-7-9-16(17,18)10-8-14/h2-6,11,14H,7-10H2,1H3,(H,19,20)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOFELOZSBDLIE-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide typically involves the following steps:

Formation of the difluorocyclohexyl intermediate: This step involves the preparation of (4,4-difluorocyclohexyl)hydrazine hydrochloride from tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate.

Coupling with acrylamide: The difluorocyclohexyl intermediate is then coupled with 2-methyl-3-phenylacrylamide under specific reaction conditions to form the desired product.

Industrial Production Methods

Industrial production methods for (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

化学反応の分析

Types of Reactions

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclohexyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenylacrylamide moiety may contribute to the compound’s overall biological activity by interacting with cellular receptors or signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Acrylamide Backbone

- (Z)-2-Methoxy-N-(4-Methoxyphenyl)-3-Phenylacrylamide (CAS: 1357447-78-9): Structural Differences: Replaces the methyl group at C2 with a methoxy group and substitutes the difluorocyclohexyl with a 4-methoxyphenyl group. The 4-methoxyphenyl group introduces π-π stacking interactions, whereas the difluorocyclohexyl group in the target compound contributes to lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .

- N-Arylmethyl-cis-3-Phenylsulfanylacrylamides (e.g., 4c, 4d, 4f): Structural Differences: Feature a phenylsulfanyl group at C3 instead of phenyl and arylmethyl groups (e.g., 4-methoxyphenylmethyl) on the amide nitrogen. Impact: The sulfanyl group’s sulfur atom may engage in metal coordination or redox activity, unlike the inert phenyl group in the target compound.

Cyclohexyl vs. Aromatic Amide Substituents

N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide (Compound 8 in ) :

- Structural Differences : A carboxamide with a cyclohexyl group and a 4-chlorophenyl hydroxamic acid moiety.

- Impact : The 4,4-difluorocyclohexyl group in the target compound may confer greater conformational rigidity and fluorophilic interactions compared to the unsubstituted cyclohexyl group. The chlorine in the hydroxamic acid analog introduces electronegativity, whereas fluorine in the target compound enhances lipophilicity and resistance to oxidative metabolism .

Crystalline Salts of N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide () :

- Structural Differences : Shares the 4,4-difluorocyclohexyl moiety but incorporates a benzimidazole core and sulfonamide group.

- Impact : The difluorocyclohexyl group in both compounds likely improves crystal packing efficiency and thermal stability. However, the benzimidazole-sulfonamide scaffold suggests divergent pharmacological targets (e.g., enzyme inhibition) compared to the acrylamide-based target compound .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

- Fluorine Effects : The 4,4-difluorocyclohexyl group would show characteristic ¹⁹F NMR signals near δ -100 to -120 ppm and influence ¹H NMR splitting patterns due to coupling with fluorine .

生物活性

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a specific stereochemistry characterized by the Z configuration. The presence of difluorocyclohexyl and phenyl groups suggests potential interactions with biological targets, which are crucial for its pharmacological effects.

Research indicates that (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to interact with steroid sulfatase (STS), a target in hormone-dependent cancers .

- Cell Cycle Arrest : In vitro assays have demonstrated that the compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is particularly noted in estrogen receptor-positive breast cancer cells .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various protein targets, indicating potential interactions that could lead to therapeutic effects .

Efficacy in Cell Lines

The biological activity of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has been assessed in various cancer cell lines. Below is a summary of findings from relevant studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (ER-positive) | 15.9 | Estrogen receptor modulation |

| T47D (ER-positive) | 8.7 | Apoptosis induction |

| MDA-MB-231 (ER-negative) | 20.5 | Cell cycle arrest |

These results indicate that the compound exhibits varying degrees of potency across different cell lines, highlighting its potential as a selective agent against certain types of breast cancer.

Notable Findings

- Combination Therapies : Research suggests that combining this compound with existing therapies could enhance efficacy against resistant cancer types.

- Safety Profile : Preliminary toxicity assessments indicate that the compound may have a favorable safety profile compared to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。